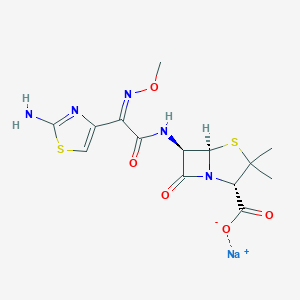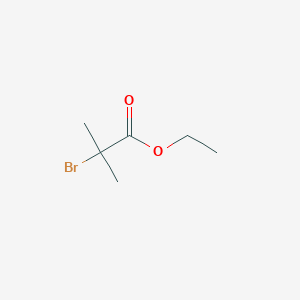
4-Bromo-2,5-dichlorophenol
Vue d'ensemble
Description
4-Bromo-2,5-dichlorophenol: is an organic compound with the molecular formula C6H3BrCl2O and a molecular weight of 241.897 g/mol . It is a halogenated phenol, characterized by the presence of bromine and chlorine atoms attached to a phenol ring. This compound is known for its use as an intermediate in the synthesis of various chemicals and its applications in different fields.
Applications De Recherche Scientifique
4-Bromo-2,5-dichlorophenol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds and in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in developing pharmaceuticals and as a reference compound in drug research.
Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals.
Safety and Hazards
Mécanisme D'action
Mode of Action
It is known that phenolic compounds can interact with cellular targets through hydrogen bonding, hydrophobic effects, and covalent binding . These interactions can alter the structure and function of the target molecules, leading to changes in cellular processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-2,5-dichlorophenol . Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with its targets.
Analyse Biochimique
Biochemical Properties
It is known that the compound can undergo enzyme-catalyzed reactions . For instance, it can undergo enzyme-catalyzed copolymerization with phenols, a reaction catalyzed by the extracellular laccase of the fungus Rhizoctonia praticola .
Molecular Mechanism
It is known that the compound can bind to enzymes and undergo enzyme-catalyzed reactions
Metabolic Pathways
It is known that the compound can undergo enzyme-catalyzed reactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Bromo-2,5-dichlorophenol can be synthesized through the bromination of 2,5-dichlorophenol. The process involves adding 2,5-dichlorophenol and glacial acetic acid into a reactor, followed by the dropwise addition of bromine at a temperature of around 30°C. The crude product is then purified to obtain this compound with a high yield .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature and reagent addition.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-2,5-dichlorophenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other functional groups under appropriate conditions.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove halogen atoms or to modify the phenolic group.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated phenols, while oxidation can produce quinones.
Comparaison Avec Des Composés Similaires
2,5-Dichlorophenol: Lacks the bromine atom, making it less reactive in certain substitution reactions.
4-Bromo-2-chlorophenol: Contains only one chlorine atom, resulting in different chemical properties and reactivity.
4-Bromo-2,6-dichlorophenol: Similar structure but with chlorine atoms at different positions, affecting its chemical behavior.
Uniqueness: 4-Bromo-2,5-dichlorophenol is unique due to the specific positioning of bromine and chlorine atoms, which influences its reactivity and interactions with other molecules. This makes it a valuable compound for various chemical and biological studies.
Propriétés
IUPAC Name |
4-bromo-2,5-dichlorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrCl2O/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWWKEEKUMAZJLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Br)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
50540-61-9 (hydrochloride salt) | |
| Record name | 2,5-Dichloro-4-bromophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001940427 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3062073 | |
| Record name | 4-Bromo-2,5-dichlorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1940-42-7 | |
| Record name | 4-Bromo-2,5-dichlorophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1940-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dichloro-4-bromophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001940427 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4-bromo-2,5-dichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Bromo-2,5-dichlorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2,5-dichlorophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.109 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the relationship between the lipophilicity of 4-Bromo-2,5-dichlorophenol and its accumulation in rat tissues?
A1: Research has shown that this compound exhibits varying accumulation levels in different rat tissues. This variation is likely linked to the compound's lipophilicity, or its tendency to dissolve in fats. While the exact relationship between this compound's lipophilicity and tissue accumulation requires further investigation, the available data suggests a correlation between the two. []
Q2: How does this compound degrade in the environment?
A2: One study observed that this compound, a phenolic degradation product of the pesticide Leptophos, was not detected in wheat kernels after 63 days post-treatment. [] This suggests that environmental factors, such as plant metabolism or physical processes, contribute to the degradation or dissipation of this compound. Further research is needed to fully elucidate the specific degradation pathways and environmental fate of this compound.
Q3: Can this compound be synthesized using radioactive labeling, and if so, for what purpose?
A3: Yes, this compound can be synthesized incorporating radioactive isotopes. Researchers synthesized five distinct radioactive versions of Leptophos, a pesticide, by substituting specific atoms with radioactive counterparts during its synthesis. One of these versions utilized tritiated this compound as a precursor. [] This technique allows scientists to track the fate and distribution of the compound in various systems, providing valuable insights into its metabolism, degradation pathways, and potential environmental impact.
Q4: Are there any documented chemical reactions involving this compound?
A4: Yes, this compound has been studied in the context of nitration reactions. Research indicates that it undergoes a nitrous acid-catalyzed nitration, with observations pointing towards an unusual rearrangement of a 4-Bromo-2-nitrophenol intermediate during the process. [, ] This finding suggests a unique reactivity profile for this compound, prompting further investigation into its chemical behavior and potential applications in organic synthesis.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















